4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
The compound “1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine” is similar to the one you’re asking about . It has a molecular weight of 266.77 and a melting point of 128-129°C .
Physical and Chemical Properties Analysis
The similar compound “1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine” has a melting point of 128-129°C .Scientific Research Applications
Hydrogen Bonding and Structural Analysis
- The structural analysis of proton-transfer compounds, including derivatives of piperazine, highlights their hydrogen-bonding patterns and structural features, which are significant in understanding molecular interactions in chemical and biological systems (Smith, Wermuth, & Sagatys, 2011).
Antimicrobial Activity
- Derivatives of pyridine, including those related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2009).
Anticancer Potential
- Novel sulfonamide derivatives, including piperazine and pyridine conjugates, have shown potential anticancer activity, offering insights into the design of new cancer therapies (Szafrański & Sławiński, 2015).
Antifungal and Antibacterial Agents
- The synthesis of new heterocycles based on benzene sulfonamido pyrazole and their evaluation for antimicrobial activities further underscores the broad spectrum of biological activities associated with these compounds, suggesting their potential in developing new antifungal and antibacterial drugs (El‐Emary, Al-muaikel, & Moustafa, 2002).
Drug Delivery Systems
- Research into the encapsulation of lipophilic derivatives in water-soluble cages indicates the role of such compounds in enhancing drug delivery systems, particularly for cancer treatment (Mattsson et al., 2010).
Novel Antitumor Agents
- The development of pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, for their antitumor activities highlights the therapeutic potential of these compounds against various cancer types (Naito et al., 2005).
Future Directions
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c14-11-3-4-13(21-11)22(19,20)16-6-7-17(12(18)9-16)10-2-1-5-15-8-10/h1-5,8H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHBZVGEXWTFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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